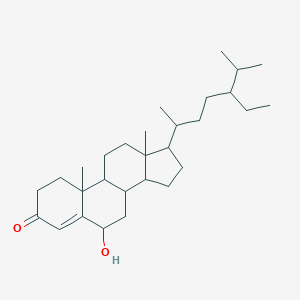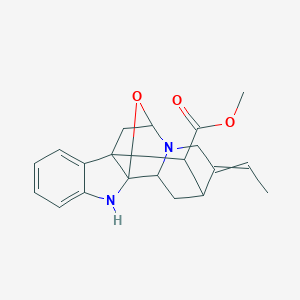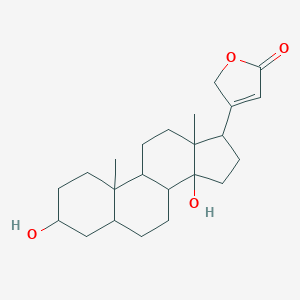
Paeoniflorigenone
Overview
Description
Paeoniflorigenone is a natural product found in Paeonia rockii . It has a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol . It is known for its diverse pharmacological effects, including anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of Paeoniflorigenone includes several key features. Its IUPAC name is [(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate . The InChI and SMILES strings provide further details about its structure .Chemical Reactions Analysis
While specific chemical reactions involving Paeoniflorigenone are not detailed in the search results, it’s known that Paeoniflorigenone has anti-inflammatory and antioxidant properties .Physical And Chemical Properties Analysis
Paeoniflorigenone has a molecular weight of 318.32 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its XLogP3-AA value is 0.8, indicating its partition coefficient between octanol and water .Scientific Research Applications
Antitumor Activity
Paeoniflorigenone has been identified as having potent antitumor properties. It was isolated as an active ingredient from traditional Chinese medicine extracts and showed strong activity against various cancer types, including liver, gastric, breast, lung, pancreatic, colorectal, glioma, bladder cancer, and leukemia .
Anti-inflammatory and Immunomodulatory Effects
Studies have revealed that Paeoniflorigenone exhibits significant anti-inflammatory and immunomodulatory effects. These properties contribute to its therapeutic potential in treating diseases like rheumatoid arthritis and ulcerative colitis .
Neuroprotective Effects
Research indicates that Paeoniflorigenone may have neuroprotective effects, particularly in the context of cerebral ischemic stroke. The compound’s mechanisms of action in this application are still under investigation .
Hepatoprotective Effects
Paeoniflorigenone has shown a protective effect against several liver diseases, suggesting its potential as a hepatoprotective agent .
Antioxidant Properties
The compound also possesses antioxidant properties, which play a role in its pharmacological profile and contribute to its therapeutic applications .
Apoptosis Regulation
Paeoniflorigenone regulates apoptosis, autophagy, and necroptosis processes, which are crucial for maintaining cellular homeostasis and are involved in various disease states .
Mechanism of Action
Target of Action
Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .
Mode of Action
Paeoniflorigenone interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, paeoniflorigenone inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .
Biochemical Pathways
Paeoniflorigenone affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, paeoniflorigenone can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .
Pharmacokinetics
It is known that the compound is isolated from the roots of paeonia daurica
Result of Action
Paeoniflorigenone has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .
Action Environment
The action of paeoniflorigenone can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which paeoniflorigenone is extracted can affect the content of the compound . .
properties
IUPAC Name |
[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPEMKDTXIFRE-GMKCAIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001249 | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paeoniflorigenone | |
CAS RN |
80454-42-8 | |
| Record name | Paeoniflorigenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















